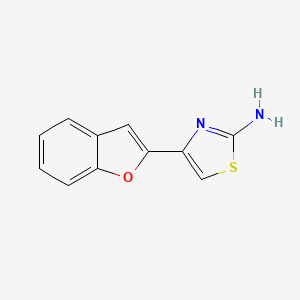

4-Benzofuran-2-yl-thiazol-2-ylamine

Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery. ijsrtjournal.comresearchgate.net Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in the design of new drugs. nih.gov In fact, a significant majority of new pharmaceutical agents incorporate heterocyclic rings. researchgate.net These structures are integral to a wide array of biological molecules, including vitamins and nucleic acids, and are present in numerous FDA-approved drugs. ijsrtjournal.com The versatility of heterocyclic compounds allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for the development of effective medications. researchgate.net

Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a core structure in many biologically active natural and synthetic products. nih.govmdpi.com Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, establishing them as a valuable scaffold in medicinal chemistry. bohrium.comnih.gov Research has extensively documented their potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. nih.govnih.govscienceopen.com

The biological versatility of benzofuran derivatives stems from their ability to act as enzyme inhibitors or activators and as receptor agonists or antagonists. bohrium.com For instance, certain benzofuran derivatives have been investigated for their ability to inhibit enzymes like tyrosinase and aromatase. bohrium.com Furthermore, their efficacy against various bacterial and fungal strains has been a subject of significant research. nih.govbohrium.com The anticancer potential of benzofuran derivatives has also been highlighted, with studies showing their activity against cancer cell lines. nih.govmdpi.com

Table 1: Reported Biological Activities of Benzofuran Derivatives

| Biological Activity | Description | References |

| Antimicrobial | Effective against various bacterial and fungal pathogens. | nih.gov, bohrium.com |

| Anticancer | Shows potential in inhibiting the growth of cancer cells. | nih.gov, mdpi.com |

| Anti-inflammatory | Exhibits properties that can reduce inflammation. | nih.gov, bohrium.com |

| Antiviral | Demonstrates activity against certain viruses. | bohrium.com, nih.gov |

| Enzyme Inhibition | Capable of inhibiting enzymes such as tyrosinase and aromatase. | bohrium.com |

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is another cornerstone of medicinal chemistry. fabad.org.trnih.gov This scaffold is present in a multitude of pharmacologically significant molecules, including the antibiotic penicillin and the antiretroviral drug ritonavir. nih.govresearchgate.net The chemical nature of the thiazole ring allows for diverse substitutions, leading to a wide array of derivatives with varied therapeutic applications. mdpi.com

Thiazole derivatives are recognized for a comprehensive range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. fabad.org.trresearchgate.net The thiazole moiety is a key component in numerous drugs approved by the FDA and is also found in many experimental drugs. fabad.org.tr Its importance is underscored by its role in drugs targeting a variety of conditions, from bacterial infections to cancer. mdpi.comwisdomlib.org For example, several clinically used anticancer drugs, such as Dasatinib, incorporate a thiazole nucleus. mdpi.com

Table 2: Selected Pharmacological Roles of Thiazole Derivatives

| Pharmacological Role | Examples of Therapeutic Areas | References |

| Anticancer | Used in drugs like Dasatinib for cancer therapy. | mdpi.com, wisdomlib.org |

| Antimicrobial | A core component of antibiotics like penicillin. | researchgate.net, nih.gov |

| Antiretroviral | Found in HIV medications such as Ritonavir. | researchgate.net, nih.gov |

| Anti-inflammatory | Derivatives have shown potential to reduce inflammation. | researchgate.net |

Emergence of 4-Benzofuran-2-yl-thiazol-2-ylamine as a Research Interest

The specific compound this compound has garnered attention within the scientific community due to its hybrid structure, which combines the pharmacologically significant benzofuran and thiazole rings. ontosight.aimdpi.com The synthesis of this compound is often achieved through the reaction of a bromoacetylbenzofuran with thiourea (B124793). ijpsjournal.com

Research into this compound and its derivatives has been driven by the potential for synergistic or novel biological activities arising from the combination of the two heterocyclic systems. ontosight.ai Studies have begun to explore its potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The design and synthesis of such hybrid molecules represent a strategic approach in medicinal chemistry to develop new therapeutic agents. mdpi.com

The compound this compound belongs to the broader class of thiazolamines, which are characterized by an amine group attached to the thiazole ring. This class of compounds is known for a wide spectrum of biological activities. researchgate.netontosight.ai

The exploration of novel thiazolamine derivatives is an active area of research in the pursuit of new drug candidates. miami.edunih.gov Scientists have synthesized and evaluated various series of these derivatives for different therapeutic targets. For instance, some thiazole derivatives have been identified as potent inhibitors of cancer cell migration and invasion, a crucial aspect of metastasis. nih.govresearchgate.net Other research has focused on developing thiazole derivatives as potential aromatase inhibitors for breast cancer treatment. nih.gov This ongoing research highlights the vast potential of the thiazolamine scaffold in generating new molecules with improved potency and desired therapeutic effects. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c12-11-13-8(6-15-11)10-5-7-3-1-2-4-9(7)14-10/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIAVCUUQIGJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367887 | |

| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3084-04-6 | |

| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies

Catalyst-Free Synthetic Routes

To enhance the efficiency and environmental friendliness of chemical processes, catalyst-free reactions are highly desirable. These methods often proceed under mild conditions and simplify product purification by eliminating the need for catalyst removal.

A notable catalyst-free, one-pot, three-component reaction has been developed for the synthesis of N-aryl-4-(benzofuran-2-yl)thiazol-2(3H)-imines, which are structurally related to 4-(benzofuran-2-yl)thiazol-2-amine. This method involves reacting an aniline (B41778) (e.g., 4-methoxyaniline or 4-fluoroaniline), an isothiocyanate (e.g., phenyl isothiocyanate), and 2-bromoacetylbenzofuran in absolute ethanol.

Table 2: Catalyst-Free One-Pot Synthesis of 4-(Benzofuran-2-yl)thiazol-2(3H)-imine Derivatives

| Aniline Derivative | Isothiocyanate | Key Reagent | Solvent | Yield |

| 4-Methoxyaniline | Phenyl isothiocyanate | 2-Bromoacetylbenzofuran | Ethanol | 83% |

| 4-Fluoroaniline | Phenyl isothiocyanate | 2-Bromoacetylbenzofuran | Ethanol | 73% (overall) |

This interactive table details the components and yields for the catalyst-free synthesis discussed in section 2.2.1.

Green Chemistry Approaches in Thiazole (B1198619) Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. This includes the use of non-toxic, reusable catalysts and minimizing waste.

1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a cost-effective, non-toxic, and environmentally friendly basic catalyst for various organic transformations, including the synthesis of thiazole derivatives. nih.gov Its use aligns with green chemistry principles due to its reusability, the requirement for minimal catalyst loading, and its ability to promote reactions with high yields and short reaction times. nih.gov

While not exclusively documented for the title compound, DABCO has been successfully employed as a catalyst in the synthesis of other thiazole and 1,3-thiazine derivatives linked to a benzofuran (B130515) nucleus. nih.gov For instance, the reaction of 2-(1-(benzofuran-2-yl)ethylidene)hydrazinecarbothioamide with various reagents in the presence of DABCO provides a green and efficient route to complex benzofuran-thiazole hybrids. The mechanism often involves DABCO acting as a base to facilitate key proton abstraction steps in the cyclization process. The advantages of using DABCO include excellent product yields (often 90-94%) and the avoidance of harsh reaction conditions or environmentally problematic catalysts. nih.gov

Derivatization Strategies for Analog Development

The development of analogs from the 4-benzofuran-2-yl-thiazol-2-ylamine scaffold is crucial for optimizing its biological activity. Strategies focus on modifying key positions of the molecule, including the thiazole and benzofuran rings, as well as the exocyclic amino group.

A prominent derivatization strategy involves the conversion of this compound into various substituted thiazolidin-4-ones. These derivatives are of significant interest due to the established biological activities of the thiazolidinone ring system. researchgate.netresearchgate.net

One common synthetic route involves a two-step process. First, Schiff bases are prepared by the condensation reaction of 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine with a range of aromatic aldehydes. researchgate.net These intermediates are then cyclized by treatment with thioacetic acid (mercaptoacetic acid), often in the presence of a catalyst like anhydrous zinc chloride (ZnCl₂), to yield the desired 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives. researchgate.net

Another variation involves the reaction of hydrazone derivatives with thioglycolic acid. For instance, hydrazones prepared from a hydrazinoacetyl-aminobenzothiazole precursor can be cyclized with thioglycolic acid in the presence of ZnCl₂ to form the corresponding thiazolidinones. nih.govniscpr.res.in

The following table summarizes representative examples of synthesized thiazolidinone derivatives.

Table 1: Examples of Synthesized Thiazolidinone Derivatives

| Starting Amine | Reagents | Resulting Compound Structure | Reference |

|---|

Fusing additional heterocyclic rings to the this compound scaffold is a key strategy for creating novel, complex molecular architectures with potentially enhanced biological activities. One such system is the thiazolo[3,2-a]pyrimidine ring.

The synthesis of these fused systems can be achieved through multicomponent reactions. For example, bicyclic 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives are synthesized via a one-pot, three-component cyclocondensation of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes. biointerfaceresearch.com This reaction is typically catalyzed by an acid, such as p-toluene sulfonic acid (PTSA), in a solvent like acetonitrile. biointerfaceresearch.com This approach allows for significant structural diversity by varying the substituents on the thiazole-2-amine and the aromatic aldehyde. biointerfaceresearch.com

The general mechanism involves the initial reaction between the aminothiazole and the aldehyde to form a Schiff base, which then reacts with the β-dicarbonyl compound (acetylacetone) to undergo cyclization and dehydration, forming the fused pyrimidine (B1678525) ring. The fusion of the pyrimidine ring to the thiazole core creates a rigid, planar system that can interact differently with biological targets compared to the parent amine.

Other fused systems, such as triazolopyrimidines, have also been synthesized from aminothiazole precursors, highlighting the versatility of this building block in creating diverse heterocyclic libraries. nih.govdntb.gov.uaresearchgate.net

Table 2: Synthesis of Fused Thiazolo[3,2-a]pyrimidine Derivatives

| Thiazole Precursor | Reagents | Fused System | Conditions | Reference |

|---|---|---|---|---|

| Substituted 4-phenylthiazole-2-amine | Acetylacetone, Aromatic Aldehydes | 1-(7-Methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone | p-Toluene sulfonic acid (PTSA), Acetonitrile | biointerfaceresearch.com |

| 2-Amino-4-(3-pyridyl)thiazole | Diethyl malonate or Ethyl cyanoacetate | 7-Substituted-3-(pyridine-3-yl)-5H-thiazolo-[3,2-a]pyrimidine-5-one | Acetic Acid | researchgate.net |

The primary amino group at the C2-position of the thiazole ring is a highly reactive and versatile handle for introducing a wide array of functional groups and building blocks. This functionalization is a cornerstone for developing analogs of this compound.

A primary method for modifying this amino group is through the formation of Schiff bases (imines). This is typically achieved by a condensation reaction between the this compound and various substituted aldehydes. ijpsjournal.comijrpc.com The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid). niscpr.res.inresearchgate.net This straightforward reaction allows for the introduction of diverse aryl and heteroaryl moieties, significantly expanding the chemical space of the derivatives.

Beyond Schiff bases, the amino group can undergo acylation. For instance, reaction with chloroacetyl chloride introduces a chloroacetylamino group, which serves as a reactive intermediate for further modifications, such as reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazinoacetyl derivative. niscpr.res.in This intermediate can then be used to build more complex structures, including the thiazolidinones mentioned previously. niscpr.res.in

Another derivatization involves the reaction with isothiocyanates. For example, the reaction of an aminothiazole with phenyl isothiocyanate is a key step in the synthesis of N-phenylthiazol-2(3H)-imines. mdpi.com This reaction proceeds through the formation of a thiourea (B124793) intermediate which then cyclizes with an α-haloketone. mdpi.com

Table 3: Examples of Functionalization at the Thiazole Amino Group

| Reaction Type | Reagents | Resulting Functional Group/Structure | Reference |

|---|---|---|---|

| Schiff Base Formation | Various Aromatic Aldehydes | Imine (-N=CH-Ar) | ijpsjournal.comijrpc.com |

| Acylation | Chloroacetyl Chloride | Chloroacetylamino (-NH-CO-CH₂Cl) | niscpr.res.in |

| Reaction with Isothiocyanate | Phenyl Isothiocyanate | N-Phenylthiourea moiety leading to N-phenylthiazol-2(3H)-imine | mdpi.com |

Modifying the benzofuran ring of this compound allows for the exploration of how electronic and steric properties of this part of the molecule influence biological activity. These modifications are typically introduced at an early stage of the synthesis, prior to the formation of the thiazole ring. The general strategy involves synthesizing a substituted 2-acetylbenzofuran (B162037) or 2-bromoacetylbenzofuran, which then serves as the key precursor for the Hantzsch thiazole synthesis. researchgate.net

A variety of methods exist for the synthesis of substituted benzofurans. mdpi.comorganic-chemistry.org For instance, substituted phenols can be used as starting materials. They can undergo reactions such as O-alkylation with propargyl bromide followed by cyclization, or palladium-catalyzed oxidative cyclization with alkynes to generate the benzofuran core with desired substituents on the benzene (B151609) ring. mdpi.com Another approach involves the acid-catalyzed cyclodehydration of substituted 2-methoxydeoxybenzoins. mdpi.com

Once the substituted 2-acetylbenzofuran is obtained, it can be halogenated, typically brominated at the acetyl methyl group, to form the required α-haloketone (e.g., 1-(substituted-benzofuran-2-yl)-2-bromoethanone). researchgate.netijpsjournal.com This intermediate is then reacted with thiourea to construct the 2-aminothiazole (B372263) ring, yielding the final product with the desired substitution pattern on the benzofuran moiety. researchgate.netijpsjournal.com This approach allows for the introduction of a wide range of substituents, such as nitro, amino, alkyl, or halo groups, onto the benzofuran ring system.

Reaction Optimization Studies for Enhanced Yields and Selectivity

Optimizing reaction conditions is critical for improving the efficiency, yield, and purity of the synthesis of this compound and its derivatives. Research in this area focuses on catalysts, reaction media, and energy sources.

For the core Hantzsch thiazole synthesis, studies have explored the use of heterogeneous catalysts to facilitate the reaction and simplify product purification. For example, silica-supported tungstosilicic acid (SiW/SiO₂) has been effectively used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.commdpi.com The optimization of this reaction involved screening different solvents, temperatures, and catalyst amounts, with the best results often obtained in an ethanol/water mixture. mdpi.com Furthermore, the use of ultrasonic irradiation in conjunction with this catalyst has been shown to significantly reduce reaction times and improve yields compared to conventional heating. mdpi.com

In other derivatization pathways, catalyst-free methods have been developed to enhance the green credentials and cost-effectiveness of the synthesis. A one-pot, catalyst-free reaction for synthesizing 4-(benzofuran-2-yl)-3-aryl-N-phenylthiazol-2(3H)-imines has been reported. mdpi.comresearchgate.net The optimization of this procedure involved refluxing a mixture of an aniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol. mdpi.com This method achieved high yields (up to 83%) without the need for a catalyst, by carefully controlling the reaction time and temperature. mdpi.comresearchgate.net

The following table highlights key findings from reaction optimization studies.

Table 4: Reaction Optimization for Thiazole Synthesis

| Reaction | Conditions Studied | Optimal Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Catalyst, Solvent, Temperature, Energy Source | Silica-supported tungstosilisic acid, EtOH/H₂O, Ultrasonic irradiation | Improved yields (79-90%), shorter reaction times, reusable catalyst | mdpi.com |

| Synthesis of N-phenylthiazol-2(3H)-imines | Catalyst, Solvent, Time | Catalyst-free, Absolute Ethanol, 4h reflux | High yields (73-83%), simplified procedure | mdpi.comresearchgate.net |

Advanced Analytical Characterization in Research

Spectroscopic Confirmation Techniques

Spectroscopic methods are fundamental in the structural elucidation of newly synthesized chemical entities. For 4-Benzofuran-2-yl-thiazol-2-ylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H-NMR: In the ¹H-NMR spectrum of 4-(Benzofuran-2-yl)thiazol-2-ylamine, specific proton signals confirm the compound's structure. A key feature is the singlet signal observed for the two protons of the primary amine (-NH₂) group, which is exchangeable with deuterium (B1214612) oxide (D₂O). researchgate.net The spectrum also displays a singlet for the proton at the 5-position of the thiazole (B1198619) ring. researchgate.net A multiplet corresponding to the protons of the benzofuran (B130515) ring system is also a characteristic feature. researchgate.net Specifically, the protons at the 3', 5', and 6' positions of the benzofuran ring, along with the proton at the 4-position of the thiazole ring, appear as a multiplet. researchgate.net Distinct doublet signals are observed for the protons at the 4' and 7' positions of the benzofuran ring, each showing a coupling constant of 8 Hz. researchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides further evidence for the carbon skeleton of the molecule. Research on related benzofuran-thiazole derivatives shows characteristic signals for the carbons of the benzofuran and thiazole rings. mdpi.com For instance, in a similar compound, the carbon atoms of the thiazole ring and the benzofuran ring exhibit distinct chemical shifts, confirming the successful formation of the heterocyclic system. mdpi.com

| ¹H-NMR Data for 4-(Benzofuran-2-yl)thiazol-2-ylamine | |

| Chemical Shift (δ ppm) | Assignment |

| 7.65 (d, J = 8 Hz) | 1H, C7'-H |

| 7.55 (d, J = 8 Hz) | 1H, C4'-H |

| 7.20-7.35 (m) | 3H, C5'-H, C6'-H, C4-H |

| 7.05 (s) | 1H, C3'-H |

| 6.99 (s) | 2H, NH₂ (D₂O exchangeable) |

This table is based on data reported for the compound. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of 4-(Benzofuran-2-yl)thiazol-2-ylamine, recorded in a potassium bromide (KBr) matrix, displays a characteristic absorption band for the primary amine (-NH₂) group at approximately 3315.90 cm⁻¹. ijpsjournal.com This band is a definitive indicator of the successful incorporation of the amino group from thiourea (B124793) during the synthesis. ijpsjournal.com Other significant bands in the spectrum include those for aromatic C-H stretching, the C-O-C stretch of the benzofuran ring, and C=N stretching within the thiazole ring, further confirming the compound's structure. ijpsjournal.comijrpc.com

| Key IR Absorption Bands for 4-(Benzofuran-2-yl)thiazol-2-ylamine | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3315.90 | -NH₂ (primary amine) stretch |

| 1583.23 | Aromatic C-H stretch |

| 1088 | C-O-C (ether) stretch |

This table is based on data from related synthesis reports. ijpsjournal.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight of 216.26 g/mol . chemicalbook.com The fragmentation pattern observed in the mass spectrum can also provide valuable information about the compound's structure, corroborating the data obtained from NMR and IR spectroscopy.

Chromatographic Purity and Characterization

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its characterization, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of chemical compounds. For this compound, HPLC analysis would be used to ensure the absence of starting materials, such as 2-bromoacetylbenzofuran and thiourea, as well as any side products from the reaction. A high-purity sample is indicated by a single, sharp peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex reaction mixtures and for the definitive identification of the desired product. In the context of this compound research, LC-MS would be used to confirm the presence of the compound in a sample by matching its retention time from the LC with its molecular weight from the MS. This is particularly useful in the analysis of derivatives and in metabolic studies. For instance, in the characterization of a related chloro-substituted analog, LC-MS was a key analytical method.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique crucial for assessing the purity of synthesized compounds like this compound. By utilizing sub-2 µm particle columns, UPLC achieves significantly higher efficiency, sensitivity, and speed compared to traditional HPLC. waters.com This allows for the rapid detection and quantification of the main compound as well as any impurities, starting materials, or by-products from the synthesis process. waters.com

In a typical research setting, a UPLC method would be developed to analyze this heterocyclic amine. The method development process often involves screening various columns and mobile phase conditions to achieve optimal separation. waters.com For heterocyclic aromatic amines, reversed-phase chromatography is common. nih.govnih.gov A gradient elution is often employed, where the mobile phase composition is changed over time to effectively elute compounds with varying polarities. Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information, and often coupled with a mass spectrometer (MS) for definitive peak identification based on mass-to-charge ratio. waters.comwaters.com The established UPLC method provides critical data on the compound's purity, which must meet stringent criteria (often >95%) for subsequent biological or structural studies.

Below is a representative table of UPLC conditions that could be applied for the analysis of this compound, based on methods for related compounds. waters.comnih.gov

Table 1: Representative UPLC Method Parameters

| Parameter | Value/Description |

|---|---|

| System | ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temp. | 40 °C |

| Injection Vol. | 1 µL |

| Detector | PDA/UV at 254 nm & ESI-MS |

X-ray Crystallography for Structural Elucidation

In a study on 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, single-crystal X-ray diffraction was used for complete structural determination. mdpi.com The analysis revealed that the benzofuran and thiazole ring systems are nearly co-planar, with a very small twist angle between them. mdpi.com This planarity is a key structural feature of this family of compounds. The study also elucidated how individual molecules pack together in the crystal lattice, identifying specific intermolecular interactions like C–H···N and C–H···O hydrogen bonds that stabilize the solid-state structure. mdpi.com Such detailed structural data is invaluable for understanding the molecule's properties and for computational studies like molecular docking.

The crystallographic data obtained for these derivatives unambiguously confirms their chemical structures, a crucial step after synthesis. mdpi.comresearchgate.net

Table 2: Crystallographic Data for a 4-(Benzofuran-2-yl)-thiazole Derivative Data for 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Benzofuran/Thiazole Twist Angle | ~17° |

| Key Intermolecular Contacts | C–H···N, C–H···O |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percent composition of a compound. It serves as a critical check to ensure that the synthesized product has the correct empirical formula. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N), and sometimes sulfur (S), are compared against the theoretically calculated values for the proposed molecular formula. For a compound to be accepted for publication in a reputable journal, the found values must typically be within ±0.4% of the calculated values.

The molecular formula for this compound is C₁₁H₈N₂OS. Based on the atomic masses of its constituent elements, a theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Formula | Mass Contribution | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 61.10% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.73% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.96% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.40% |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.83% |

| Total | | | | 216.258 | 100.00% |

Research on related derivatives demonstrates the practical application of this technique. For example, in the synthesis of 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine (C₂₄H₁₈N₂O₂S), the experimental results from a CHNS elemental analyzer were compared to the calculated values to confirm the successful synthesis. mdpi.com

Table 4: Comparison of Calculated vs. Found Elemental Analysis for a Derivative Data for 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine. mdpi.com

| Element | Calculated (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon | 72.34 | 72.58 | +0.24 |

| Hydrogen | 4.55 | 5.09 | +0.54 |

The close correlation between the calculated and found percentages for carbon and nitrogen in this derivative provides strong evidence for its compositional integrity. mdpi.com

Biological Activity Research in Vitro and Preclinical Models

Antimicrobial Activity

Derivatives of 4-Benzofuran-2-yl-thiazol-2-ylamine have demonstrated a spectrum of antimicrobial activity. The core structure, which combines benzofuran (B130515), pyrazoline, and thiazole (B1198619) moieties, is considered essential for its antimicrobial effects. nih.gov

Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Bacillus pumilus)

Studies on related benzofuran derivatives have shown notable antibacterial activity against Gram-positive bacteria. For instance, certain synthesized benzofuran compounds exhibited good activity against Staphylococcus aureus and Bacillus subtilis, with inhibitory zones of 20 mm being recorded for a 1-(thiazol-2-yl)pyrazoline derivative. nih.gov Other research has indicated that benzofuran derivatives can be effective against S. aureus, with some compounds showing comparable or superior activity to standard antibiotics. nih.govnih.gov The presence of a hydroxyl group at the C-6 position of the benzofuran ring has been identified as a crucial factor for broad-spectrum antibacterial activity. nih.gov

Table 1: Efficacy of Benzofuran Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 1-(Thiazol-2-yl)pyrazoline | Staphylococcus aureus | Inhibitory zone: 20 mm | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline | Bacillus subtilis | Good activity | nih.gov |

| Benzofuran-5-ol derivatives | Staphylococcus aureus | Potent activity | nih.gov |

| C-6 Hydroxyl Benzofuran Derivatives | Various Gram-positive strains | Excellent antibacterial activities (MIC80 = 0.78-3.12 μg/mL) | nih.gov |

Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

Research suggests that the inhibitory activity of some benzofuran derivatives is even more pronounced against Gram-negative bacteria compared to Gram-positive strains. nih.gov A 1-(thiazol-2-yl)pyrazoline derivative, for example, displayed an excellent inhibitory zone of 25 mm against Escherichia coli. nih.gov Some chalcone (B49325) derivatives of benzofuran have also shown significant antimicrobial activity against E. coli. researchgate.net Furthermore, certain benzofuran derivatives containing oxadiazoles (B1248032) and pyrazoles have demonstrated good antimicrobial activity against E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Table 2: Efficacy of Benzofuran Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 1-(Thiazol-2-yl)pyrazoline | Escherichia coli | Inhibitory zone: 25 mm | nih.gov |

| Benzofuran-chalcone derivatives | Escherichia coli | Significant activity | researchgate.net |

| Benzofuran-oxadiazole/pyrazole derivatives | E. coli, K. pneumoniae, P. aeruginosa | Good antimicrobial activity | nih.gov |

Antifungal Potential against Fungal Strains (e.g., Saccharomyces cerevisiae, Candida albicans)

The antifungal properties of benzofuran-thiazole compounds have also been investigated. Studies have revealed that these compounds can exhibit remarkable activity against Candida albicans. nih.gov In some cases, the antifungal activity of synthesized benzofuran derivatives against C. albicans was found to be significant. nih.govnih.gov However, the activity against other fungal strains like Aspergillus niger has been reported as weak or non-existent for most tested compounds. nih.gov The introduction of a cyclopropane (B1198618) system into thiazole derivatives has been shown to yield high activity against Candida species. nih.gov

Table 3: Antifungal Potential of Benzofuran Derivatives

| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 1-(Thiazol-2-yl)pyrazoline derivatives | Candida albicans | Remarkable activity | nih.gov |

| Benzofuran-oxadiazole/pyrazole derivatives | Candida albicans | Good antifungal activity | nih.gov |

| Benzofuran-5-ol derivatives | Various fungal species | Superior or comparable to 5-fluorocytosine (B48100) (MIC = 1.6-12.5 μg/mL) | nih.gov |

| Thiazole derivatives with cyclopropane | Candida spp. | Very high activity | nih.gov |

Minimum Inhibitory Concentration (MIC) Studies

Minimum Inhibitory Concentration (MIC) studies are crucial for quantifying the antimicrobial efficacy of a compound. For certain benzofuran derivatives, MIC values have been determined against various bacterial strains. For instance, compounds with a hydroxyl group at the C-6 position of the benzofuran ring showed excellent MIC80 values ranging from 0.78 to 3.12 μg/mL against all tested bacterial strains. nih.gov In contrast, some fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles exhibited higher MIC values, around 200 μg/mL, against Staphylococcus aureus. nih.gov

Table 4: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives

| Compound/Derivative | Microbial Strain | MIC Value | Reference |

|---|---|---|---|

| C-6 Hydroxyl Benzofuran Derivatives | Various bacteria | 0.78-3.12 μg/mL (MIC80) | nih.gov |

| Fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles | Staphylococcus aureus | 200 μg/mL | nih.gov |

Anticancer Potential and Cytotoxic Activity

In addition to antimicrobial properties, this compound and its derivatives have been evaluated for their potential as anticancer agents.

Evaluation against Human Cancer Cell Lines (e.g., HEPG2, MCF-7)

Research has demonstrated the cytotoxic effects of benzofuran-thiazole derivatives on human cancer cell lines. A series of new benzofuran derivatives were synthesized and tested against the human liver carcinoma cell line (HEPG2), with all tested compounds showing more potency than the standard drug 5-fluorouracil. researchgate.netresearchgate.net One particular compound, 3f, was identified as the most active, with an IC50 value of 12.4 μg/mL. researchgate.netresearchgate.net

Similarly, studies on the human breast cancer cell line (MCF-7) have shown that benzofuran derivatives can inhibit cancer cell growth. mdpi.com Certain benzothiazole (B30560) derivatives, which share structural similarities, have exhibited potent cytotoxic activity against MCF-7 cells, with some compounds being more potent than the reference drug cisplatin. nih.gov The cytotoxic activity of some 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cells has also been reported, with IC50 values ranging from 35-80 µM. mui.ac.ir

Table 5: Cytotoxic Activity of Benzofuran Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity/Measurement (IC50) | Reference |

|---|---|---|---|

| Benzofuran derivative 3f | HEPG2 (Liver Carcinoma) | 12.4 μg/mL | researchgate.netresearchgate.net |

| Benzothiazole derivative 6b | MCF-7 (Breast Cancer) | 5.15 μM | nih.gov |

| 1-[(Benzofuran-2-yl)-phenylmethyl]-imidazole (Compound 5) | MCF-7 (Breast Cancer) | 35 µM | mui.ac.ir |

| Hybrid benzofuran derivatives (6a-i, excluding 6e) | MCF-7 (Breast Cancer) | Successful inhibition of cell growth | mdpi.com |

Inhibition of Tumor Cell Proliferation

The core structure of this compound is a foundation for derivatives that exhibit significant antiproliferative effects. Thiazolamines and benzofurans are recognized for their potential anticancer properties. ontosight.aimdpi.com Research into derivatives of 4-(1-Benzofuran-2-yl)thiazole-2-amine has demonstrated their potential as antitumor agents. researchgate.netresearchgate.net

In one study, a series of new benzofuran derivatives were synthesized and evaluated against a human liver carcinoma cell line (HEPG2). researchgate.net These compounds, which incorporate the 4-(benzofuran-2-yl)thiazole structure, proved to be more potent than the standard chemotherapeutic agent, 5-fluorouracil. researchgate.net Further investigations into related thiazole-based derivatives, synthesized from a benzofuran precursor, revealed notable antiproliferative efficiency against a panel of four different cancer cell lines. nih.gov For instance, certain derivatives showed greater sensitivity towards lung cancer (A-549) and breast cancer (MCF-7) cell lines when compared to the reference drug Erlotinib. nih.gov One derivative, in particular, demonstrated a GI50 value of 27 nM, making it 1.2-fold more active than Erlotinib. nih.gov

Antiproliferative Activity of Benzofuran-Thiazole Derivatives

IC50 values of selected derivatives against various human cancer cell lines.

| Compound | A-549 (Lung) IC50 | MCF-7 (Breast) IC50 | Reference Drug | Reference Drug IC50 |

|---|---|---|---|---|

| Derivative 11f | 25 nM | 29 nM | Erlotinib | 30 nM (A-549), 40 nM (MCF-7) |

| Derivative 3f | 12.4 µg/mL (HEPG2) | 5-fluorouracil | - |

Enzyme Inhibition Studies

The benzofuran-thiazole scaffold has been a focal point for the development of various enzyme inhibitors, targeting pathways implicated in neurodegenerative diseases and cancer.

Acetylcholinesterase (AChE) is a key enzyme in the pathophysiology of Alzheimer's disease, and its inhibition is a primary therapeutic strategy. nih.gov While direct studies on this compound are limited, related hybrid molecules have shown significant AChE inhibitory activity. Research on benzofuran-triazole hybrids demonstrated that these compounds possess promising efficacy against AChE. nih.gov One such derivative, featuring a 2,5-dimethoxyphenyl moiety, was identified as a highly potent inhibitor with an IC50 value of 0.55 µM. nih.gov Other studies on different benzofuran derivatives have also reported moderate to strong AChE inhibition, with one compound showing an IC50 value of 11 µmol/L. mdpi.com The coupling of a thiazole ring with other heterocyclic systems, such as coumarin, has also yielded compounds with excellent acetylcholinesterase inhibitory activity, further highlighting the potential of the thiazole moiety in designing AChE inhibitors. nih.gov

Similar to AChE, butyrylcholinesterase (BChE) is an important enzyme target, particularly in the context of Alzheimer's disease. nih.gov Studies on amides and thiazolidine-4-ones have revealed good inhibitory action against both AChE and BChE. nih.gov Certain synthesized thiazolidine-4-ones demonstrated effective inhibition profiles with Ki values against BChE ranging from 9.82 to 52.77 nM. nih.gov These findings suggest that the broader class of thiazole-containing heterocyclic compounds is a promising area for the discovery of new cholinesterase inhibitors.

Urokinase-type Plasminogen Activator (uPA) Inhibition: Urokinase is a crucial mediator of cellular invasiveness in cancer. nih.gov While not benzofurans, a structurally related class of compounds, 4-substituted benzo[b]thiophene-2-carboxamidines, represents a significant class of potent and selective synthetic uPA inhibitors. nih.gov These compounds were shown to inhibit human uPA with IC50 values as low as 0.07 µM. nih.gov They effectively inhibit uPA on the cell surface of human fibrosarcoma cells, suggesting that related heterocyclic structures could be developed as anti-invasive agents. nih.gov

Zinc-Activated Channel (ZAC) Antagonists: The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily. nih.govnih.gov A library screening identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of ZAC. nih.govnih.gov These compounds, which share the aminothiazole core, were shown to be potent ZAC inhibitors with IC50 values in the range of 1–3 μM. nih.govresearchgate.net One analog, TTFB, was found to be a selective ZAC antagonist with no significant activity at other related receptors. nih.govku.dk This discovery points to the potential of thiazole derivatives in exploring the physiological functions governed by this channel. nih.gov

Anti-inflammatory Properties (In Vitro Models)

The benzofuran and thiazole nuclei are independently recognized for their anti-inflammatory properties. ontosight.aimdpi.com The synthesized compound 4-(1-benzofuran-2-yl)-1,3-thiazole-2-amine has been specifically evaluated for its anti-inflammatory activity. ijpsjournal.com Research on related benzofuran-heterocycle hybrids has provided insight into the mechanisms of action. In vitro studies using LPS-stimulated RAW 264.7 macrophage models showed that these compounds could significantly inhibit the production of pro-inflammatory mediators. mdpi.com One benzofuran–piperazine derivative was found to be a potent anti-inflammatory agent, reducing nitric oxide (NO) levels with an IC50 value of 52.23 ± 0.97 μM and showing low cytotoxicity. mdpi.com This compound also suppressed the release of other inflammatory cytokines like TNF-α and IL-6. mdpi.com

Antioxidant Activities (In Vitro Assays, e.g., DPPH, ABTS)

Antioxidant capacity is a frequently studied property of benzofuran derivatives. The specific compound 4-(1-benzofuran-2-yl)-1,3-thiazole-2-amine has been assessed for its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. ijpsjournal.com The DPPH assay is a standard in vitro method to measure the ability of compounds to act as free radical scavengers. ijpsjournal.comnih.gov

Studies on structurally similar compounds provide further evidence of the antioxidant potential of this chemical class. The antioxidant capacity of various benzofuran derivatives has been evaluated using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.commdpi.com The ABTS assay, which measures the capacity of antioxidants to trap the ABTS radical cation, is another widely used method. researchgate.net In one study, a resveratrol (B1683913) derivative incorporating a benzofuran ring showed significant antioxidant activity in both assays. mdpi.com

Antioxidant Activity of a Benzofuran Derivative

IC50 values from DPPH and ABTS radical scavenging assays for a representative benzofuran-containing compound.

| Assay | IC50 Value (µM) |

|---|---|

| DPPH | 40.20 ± 0.89 |

| ABTS | > 100 |

Anti-HIV Activity (In Vitro Evaluation)

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) necessitates the development of novel therapeutic agents. up.ac.za Benzofuran and thiazole derivatives have independently shown promise as potential anti-HIV agents. researchgate.net

In one study, a series of novel benzofuran derivatives were synthesized and evaluated for their anti-HIV-1 activity. Among the tested compounds, a thiazolidin-4-one derivative containing a benzofuran moiety, compound 5c , demonstrated a significant reduction in the viral cytopathic effect by 93.19% at a concentration greater than 2.0 x 10⁻⁴ M. nih.gov Another compound from the same study, a 2-thioxo-2,3-dihydro-thiazole derivative also featuring a benzofuran core (9a ), showed a 59.55% reduction at a concentration of 2.5 x 10⁻⁵ M and was confirmed to have moderate anti-HIV activity. researchgate.netnih.gov

Furthermore, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity against wild-type HIV-1 in MT-4 cells using the MTT method. nih.gov Several of these compounds exhibited moderate to potent activity, with EC₅₀ values ranging from >7 µg/mL to <100 µg/mL. nih.gov Notably, three compounds, 6m , 6u , and 6v , were identified as having potent anti-HIV activity, with compound 6v being the most promising with an EC₅₀ of <7 µg/mL. nih.gov

These findings suggest that the benzofuran-thiazole scaffold could be a viable pharmacophore for the development of new anti-HIV agents. The mechanism of action for some benzofuran derivatives has been identified as non-nucleoside reverse transcriptase inhibition. up.ac.za

Table 1: In Vitro Anti-HIV Activity of Selected Benzofuran and Thiazole Derivatives

| Compound | Chemical Class | % Viral Cytopathic Effect Reduction | Concentration | Cell Line | Activity Level | Reference |

|---|---|---|---|---|---|---|

| 5c | Benzofuran-Thiazolidin-4-one | 93.19% | >2.0 x 10⁻⁴ M | - | Significant | nih.gov |

| 9a | Benzofuran-Thioxo-Thiazole | 59.55% | 2.5 x 10⁻⁵ M | - | Moderate | researchgate.netnih.gov |

| 6m | N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide | - | - | MT-4 | Potent | nih.gov |

| 6u | N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide | - | - | MT-4 | Potent | nih.gov |

| 6v | N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide | - | <7 µg/mL (EC₅₀) | MT-4 | Most Promising | nih.gov |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new antitubercular drugs is a priority. Both benzofuran and thiazole derivatives have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.goveurekaselect.com

Research has shown that some benzofuran derivatives exhibit excellent in vitro and in vivo activities against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov The antitubercular activity of benzofuran derivatives has been observed in in vitro analyses using the resazurin (B115843) assay by microtiter-plate method (REMA). nih.gov While specific data for this compound is not available, studies on related structures are informative. For instance, a series of thiazole derivatives exhibited potent antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values in the range of 1-2 µg/mL. eurekaselect.com Active compounds from this series were further screened against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains and showed promising in vitro activity. eurekaselect.com

The combination of the benzofuran nucleus with a thiazole ring is a strategy employed in the design of new antitubercular agents. This approach aims to leverage the known activities of each moiety to create hybrid compounds with enhanced potency. researchgate.net

Table 2: Antitubercular Activity of Related Compound Classes

| Compound Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | Mycobacterium tuberculosis | MIC | 1-2 µg/mL | eurekaselect.com |

| Thiazole Derivatives | MDR-TB and XDR-TB strains | In vitro activity | Promising | eurekaselect.com |

| Benzofuran Derivatives | Mycobacterium tuberculosis | In vitro analysis | Active | nih.govnih.gov |

Structure Activity Relationship Sar Investigations

Influence of Substituents on Biological Activities

The potency and selectivity of 4-benzofuran-2-yl-thiazol-2-ylamine derivatives as therapeutic agents are heavily influenced by the nature and position of various substituents on the core structure. Modifications to the benzofuran (B130515) and thiazole (B1198619) rings, as well as the amino group, have been shown to significantly alter the compound's interaction with biological targets, thereby affecting its enzyme inhibition, antimicrobial, and anticancer properties.

Modifications to the benzofuran ring system have been shown to significantly influence the enzyme inhibitory activity of this class of compounds. The introduction of substituents at specific positions can alter the electronic and steric properties of the molecule, leading to enhanced binding affinity for target enzymes.

For instance, studies on benzofuran-thiazolylhydrazone derivatives as monoamine oxidase (MAO) inhibitors have highlighted the importance of the benzofuran ring. The presence of the benzofuran ring attached to the hydrazone part of the structure was found to increase MAO-A inhibitory activity. nih.gov Molecular docking studies revealed that the benzofuran ring can form aromatic hydrogen bonds with key amino acid residues in the enzyme's active site, such as Ala111, Phe177, Cys323, and Phe208, which is crucial for its inhibitory action. nih.gov

Furthermore, in the context of anticancer activity, which often involves enzyme inhibition, substitutions on the benzofuran ring are critical. Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position were vital for cytotoxic activity. mdpi.comnih.gov The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has consistently led to a significant increase in anticancer activities. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is also a critical determinant of biological activity. nih.gov

The thiazole ring and the exocyclic amino group are key components of the this compound scaffold, and substitutions at these positions have a profound impact on biological activity. The thiazole ring serves as an essential core in many pharmacologically active compounds. mdpi.com

In the development of protein kinase CK2 inhibitors, modifications of analogs of 4-(thiazol-5-yl)benzoic acid demonstrated that substitutions on the thiazole moiety are critical for potent inhibition. nih.gov For antimicrobial agents, the substitution pattern on the thiazole ring can dictate the potency and spectrum of activity. For example, in a series of 2,4-disubstituted thiazole derivatives, certain compounds showed potent activity against Bacillus subtilis and Staphylococcus aureus. nih.gov

The amino group at the 2-position of the thiazole ring is a common site for modification. Synthesizing imine derivatives at this position has been a strategy to explore new chemical space. For instance, reacting 4-(benzofuran-2-yl)thiazol-2-amine with aldehydes can yield thiazolidinone derivatives. The nature of the substituent introduced via this modification influences the anticancer activity of the resulting compounds. researchgate.net Studies on N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide derivatives showed that the antifungal activity was more pronounced than the antimicrobial activity, with some compounds being equipotent to ketoconazole against Candida species. nih.gov

The synthesis of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines has shown that substitutions on the phenyl ring attached to the imine nitrogen can influence the crystal packing and intermolecular interactions, which may in turn affect their biological properties. mdpi.comresearchgate.net

In a study of benzofuran derivatives with potential antitumor activity, the presence of an NH spacer between the thiazole ring and a thiazolidin-4-one ring was found to be essential for biological activity. researchgate.net The analysis of the structure-activity correlation revealed that this spacer plays an important role in increasing the antitumor activity against human liver carcinoma cell lines (HEPG2). researchgate.net This suggests that the linker helps to orient the different heterocyclic components in a favorable conformation for binding to the target.

Similarly, in the design of MAO inhibitors, a methylene function was used to link a benzofuran ring to the N1-hydrazine connected to the C2 of a thiazole pharmacophore. nih.gov This specific linkage was introduced to evaluate its impact on biological activity, indicating that the nature and length of the linker are critical design elements.

The antimicrobial properties of this compound derivatives are closely tied to their specific structural features. SAR studies have helped to identify key molecular determinants for antibacterial and antifungal activity.

For benzofuran derivatives, structural features such as the type of fused ring system and the presence of specific substituents are crucial. For example, aza-benzofuran compounds have been found to exhibit higher antimicrobial activity than their oxa-benzofuran counterparts. mdpi.com This is potentially due to their increased lipophilicity and the ability to carry a positive charge, which facilitates electrostatic interactions with and disruption of bacterial membranes. mdpi.com Furthermore, the presence of a double bond between C-2 and C-3 in the benzofuran system was shown to confer superior activity, possibly by expanding the conjugated system and enhancing hydrophobicity. mdpi.com

The thiazole moiety is also a key contributor to antimicrobial efficacy. In a series of synthesized pyrazoline derivatives containing a benzofuran and a thiazole ring, some compounds showed excellent antimicrobial activity, in some cases superior to control drugs. nih.gov The study of structure–activity relationships for various thiazole derivatives revealed that the presence of specific substituents at different positions of the thiazole ring is beneficial for antibacterial activity. nih.gov For instance, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol at position 2 of the thiazole ring was found to be advantageous. nih.gov

The table below summarizes the antimicrobial activity of selected benzofuran-thiazole derivatives.

| Compound ID | Modification | Target Organism | Activity | Reference |

| Aza-benzofuran (1) | Double bond at C2-C3 | Salmonella typhimurium, Staphylococcus aureus | Moderate antibacterial | mdpi.com |

| Pyrazoline (7a-d) | Phenylphthalazine substituent | Various bacteria and fungi | Excellent antimicrobial | nih.gov |

| Thiazole (3) | 2-(3,4-dimethoxyphenyl)ethanamine at C4, phenol at C2 | Various bacteria | Good antibacterial | nih.gov |

The anticancer potential of compounds based on the this compound scaffold is highly dependent on their structural characteristics. mdpi.comnih.gov SAR studies have been instrumental in identifying the key structural requirements for potent and selective cytotoxic activity against cancer cells. semanticscholar.orgnih.gov

Substitutions at the C-2 position of the benzofuran ring have been identified as crucial for cytotoxic activity. mdpi.comnih.gov The introduction of halogen atoms, such as bromine, to the benzofuran ring has been shown to result in a significant increase in anticancer activity. nih.gov This is likely due to the formation of halogen bonds that enhance binding affinity to target molecules. nih.gov

Hybrid molecules incorporating the benzofuran-thiazole core with other heterocyclic systems have also shown promise. For instance, a series of new benzofuran derivatives containing a heterocyclic substituent linked to the benzofuran nucleus at C-2 were synthesized and tested against human liver carcinoma cell lines (HEPG2). researchgate.net All tested compounds were found to be more potent than the standard drug 5-fluorouracil. researchgate.net The presence of an NH spacer was noted as being important for this enhanced activity. researchgate.net

The table below presents the in vitro inhibitory activities of selected benzofuran derivatives against a cancer cell line.

| Compound | Substituent on thiazolidinone ring | IC50 on HEPG2 (μg/mL) | Reference |

| 3a | Phenyl | 21.2 | researchgate.net |

| 3b | 4-Chlorophenyl | 17.5 | researchgate.net |

| 3c | 4-Fluorophenyl | 18.1 | researchgate.net |

| 3d | 4-Bromophenyl | 15.3 | researchgate.net |

| 3e | 4-Methoxyphenyl | 16.8 | researchgate.net |

| 3f | 4-Nitrophenyl | 12.4 | researchgate.net |

| Doxorubicin | Standard Drug | 11.5 | researchgate.net |

| 5-Fluorouracil | Standard Drug | 25.3 | researchgate.net |

As shown in the table, the substitution on the phenyl ring of the thiazolidinone moiety significantly influences the anticancer activity, with the 4-nitrophenyl derivative (3f) being the most active in this series. researchgate.net

Identification of Pharmacophore Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophore elements of this compound derivatives is essential for designing new compounds with improved activity.

Based on SAR and molecular modeling studies, several key pharmacophoric features can be identified for this class of compounds. For derivatives acting as cyclin-dependent kinase 5 (CDK5) inhibitors, X-ray crystallography has revealed an unusual binding mode to the hinge region of the enzyme, mediated by a water molecule. researchgate.net Key interactions include polar interactions, such as hydrogen bonds, with the carbonyl group of Asp86 in the CDK5 active site. researchgate.net Additionally, three hydrophobic features of the pharmacophore establish non-polar interactions with residues like Lys33, Phe80, Ile10, and Val18. researchgate.net

For MAO inhibitors based on a benzofuran-thiazole scaffold, molecular dynamics simulations have highlighted important interactions. nih.gov The benzofuran ring contributes to binding through aromatic hydrogen bonds with several amino acids, while the thiazole ring can form an aromatic hydrogen bond with Tyr407. nih.gov These interactions are crucial for the stable binding and inhibition of the enzyme.

Therefore, the essential pharmacophore for this class of compounds generally includes:

A hydrogen bond donor/acceptor system involving the thiazole and amino groups.

Aromatic/hydrophobic regions provided by the benzofuran ring system.

Specific placement of substituents that can form additional interactions, such as halogen bonds or further hydrogen bonds, to enhance affinity and selectivity.

Exploration of Molecular Diversity and Derivative Libraries

The exploration of molecular diversity through the creation of derivative libraries is a cornerstone of modern medicinal chemistry, enabling the systematic investigation of structure-activity relationships (SAR). For scaffolds like this compound, which possess significant biological potential, this approach is critical for optimizing therapeutic properties and identifying lead compounds. semanticscholar.orgrsc.org The benzofuran-thiazole core is amenable to a variety of chemical modifications, allowing researchers to modulate its physicochemical and pharmacological profiles. nih.govmdpi.com Several studies have focused on synthesizing and evaluating libraries of derivatives to probe their potential as therapeutic agents, particularly in oncology and enzyme inhibition.

Antitumor Activity of Thiazolidin-4-one Derivatives

A notable strategy in expanding the molecular diversity of the this compound scaffold involves the synthesis of hybrid molecules. One such study involved the creation of a library of 3-(4-(benzofuran-2-yl)thiazol-2-ylamino)-2-(aryl)thiazolidin-4-ones. researchgate.net These compounds were synthesized from the parent amine and evaluated for their antitumor activity against the human liver carcinoma cell line (HEPG2). The findings demonstrated that modifications to the aryl group at the 2-position of the thiazolidin-4-one ring had a significant impact on cytotoxic potency. researchgate.net

The study revealed that all synthesized compounds were more potent than the standard drug, 5-fluorouracil. researchgate.net Specifically, the introduction of a 4-chlorophenyl group resulted in the most active compound in the series, exhibiting an IC50 value of 12.4 µg/mL. This highlights the importance of the electronic and steric properties of the substituents in determining biological activity. researchgate.net

| Compound | R Group (Aryl Substituent) | IC50 (µg/mL) against HEPG2 |

|---|---|---|

| 3a | 4-Hydroxyphenyl | 20.1 |

| 3b | Phenyl | 18.5 |

| 3c | 4-Methylphenyl | 17.2 |

| 3d | 4-Methoxyphenyl | 16.8 |

| 3e | 3,4-Dimethoxyphenyl | 15.5 |

| 3f | 4-Chlorophenyl | 12.4 |

Benzofuran-Thiazolylhydrazone Derivatives as Monoamine Oxidase (MAO) Inhibitors

In a different therapeutic direction, a library of benzofuran-thiazolylhydrazone derivatives was designed and synthesized to investigate their potential as monoamine oxidase (MAO) inhibitors. nih.gov This study modified the core structure by linking the benzofuran and thiazole moieties through a hydrazone bridge and explored the effects of various substituents on the thiazole ring. The derivatives were evaluated for their inhibitory activity against both MAO-A and MAO-B isoenzymes. nih.gov

The research found that several compounds exhibited potent inhibitory activity. A standout derivative, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, showed highly potent and selective inhibition of the MAO-A isoenzyme, with an IC50 value of 0.073 µM. nih.gov This finding underscores how systematic structural modifications can tune the biological activity and selectivity of the benzofuran-thiazole scaffold for specific enzyme targets. The synthesis of this library involved a two-step process starting from benzofuran-2-carbaldehyde and thiosemicarbazide, followed by cyclization with various substituted phenacyl bromides. nih.gov

| Compound | R Group (Substituent on Phenyl at C4 of Thiazole) | MAO-A Inhibition IC50 (µM) |

|---|---|---|

| 2a | H | >100 |

| 2b | 4-CH3 | 1.521 |

| 2c | 4-F | 0.291 |

| 2d | 4-Cl | 0.102 |

| 2e | 4-Br | 0.124 |

| 2f | 4-NO2 | 0.145 |

| 2g | 4-OCH3 | 1.112 |

| 2h | 2,4-diCl | 0.073 |

Synthesis of N-Phenylthiazol-2(3H)-imine Derivatives

Further expanding the chemical space around the benzofuran-thiazole core, researchers have synthesized novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. mdpi.com This work involved a one-pot, catalyst-free reaction of 2-bromoacetylbenzofuran with an appropriate aniline (B41778) and phenyl isothiocyanate. This efficient synthetic route allows for the generation of diverse derivatives by varying the substituents on the aniline precursor. mdpi.com For example, using 4-methoxyaniline led to the successful synthesis of 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine. mdpi.com The use of 4-fluoroaniline under similar conditions yielded a mixture of two isomeric products, demonstrating the influence of substituents on the reaction pathway. mdpi.com While biological activity data for this specific library was not the primary focus of the initial report, the generation of these novel structures provides a valuable foundation for future screening and SAR studies. mdpi.com

| Compound | Structure Name |

|---|---|

| 5a | 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine |

| 5b | 4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine |

| 6 | 4-(Benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine |

These examples collectively illustrate that the this compound scaffold is a versatile platform for developing diverse derivative libraries. By systematically altering substituents and linking moieties, researchers can effectively probe the structure-activity relationships and identify compounds with potent and selective biological activities for various therapeutic applications. nih.govresearchgate.netnih.gov

Computational and Theoretical Investigations

Molecular Docking Studies for Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding modes of potential drug candidates with their biological targets.

Studies on derivatives of 4-benzofuran-2-yl-thiazol-2-ylamine have utilized molecular docking to elucidate their interactions with various enzymes. For instance, a series of 4-amino-2-arylamino-5-(benzofuran-2-oyl)thiazoles were docked into the active sites of α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. researchgate.net The docking results revealed that these compounds engage in multiple types of interactions, including hydrophobic interactions, CH-π interactions, arene-anion/cation interactions, and hydrogen bonding with the enzyme active sites. researchgate.net One derivative, 4-amino-5-(benzofuran-2-oyl)-2-(4-methoxyphenylamino)thiazole, demonstrated high docking scores for both α-glucosidase and α-amylase, with binding energies of -47.76 kcal/mol and -19.73 kcal/mol, respectively. researchgate.net

In the context of anticancer research, other benzofuran (B130515) derivatives have been computationally evaluated. Docking studies were performed against targets like Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Similarly, N-(4-(benzofuran-2-yl)-3-arylthiazol-2(3H)-ylidene)-arylamines were docked against human lung (A549) and breast (MDA-MB-231) cancer cell lines, showing significant potential. rasayanjournal.co.in Another study focused on thiazole (B1198619) derivatives as inhibitors of cobra venom phospholipase A2 (PLA2), where docking was used to understand the binding of these synthetic analogues to the enzyme. nih.gov

| Derivative Class | Target Enzyme(s) | Key Interactions Observed | Reference |

| 4-Amino-2-arylamino-5-(benzofuran-2-oyl)thiazoles | α-glucosidase, α-amylase | Hydrophobic, CH-π, Arene-anion, Arene-cation, Hydrogen bonds | researchgate.net |

| Benzofuran derivatives | CDK2, PI3K, VEGFR-2 | Not specified | researchgate.net |

| N-(4-(benzofuran-2-yl)-3-arylthiazol-2(3H)-ylidene)-arylamines | A549, MDA-MB-231 cancer cell lines | Not specified | rasayanjournal.co.in |

| Thiazole derivatives | Phospholipase A2 (PLA2) | Not specified | nih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, vibrational frequencies, and electronic properties.

For a derivative, 2-(4-amino-2-(4-ethoxyphenylamino)thiazol-5-oyl)benzofuran, DFT calculations were performed using the B3LYP/6-31G method to optimize the molecular geometry. researchgate.net The study compared experimentally determined vibrational frequencies from FT-IR spectra with those obtained from theoretical calculations, finding good agreement. researchgate.net Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap was conducted. The calculated HOMO-LUMO energy gap provided insights into the charge transfer that occurs within the molecule, which is a critical factor for its reactivity and biological activity. researchgate.net Another study also employed DFT to investigate 4-(Furan-2-yl) Thiazol-2-Amine derivatives as potential cyclooxygenase inhibitors. researchgate.net

| Compound/Derivative | DFT Method | Key Findings | Reference |

| 2-(4-amino-2-(4-ethoxyphenylamino)thiazol-5-oyl)benzofuran | B3LYP/6-31G | Optimized geometry, calculated vibrational frequencies, HOMO-LUMO energy gap analysis revealing intramolecular charge transfer. | researchgate.net |

| 4-(Furan-2-yl) Thiazol-2-Amine Derivatives | Not specified | Investigated as potential cyclooxygenase inhibitors. | researchgate.net |

In Silico Prediction of Activity and Selectivity

In silico methods encompass a wide range of computational tools used to predict the biological activity, selectivity, and pharmacokinetic properties of molecules before their actual synthesis.

For benzofuran-thiazole based structures, in silico studies have been instrumental in predicting their potential as inhibitors for specific enzymes. For example, new benzofuran–thiazolylhydrazone derivatives were evaluated as monoamine oxidase (MAO) inhibitors. nih.gov These computational studies help in understanding the structure-activity relationship and in designing molecules with enhanced selectivity for either MAO-A or MAO-B isoforms. nih.gov The prediction of blood-brain barrier (BBB) permeability is another critical in silico assessment, which was performed for these compounds to evaluate their potential for treating central nervous system disorders. nih.gov

The selectivity of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC) was also investigated, identifying the first class of selective antagonists for this channel through computational screening. nih.gov Furthermore, the ADME (Absorption, Distribution, Metabolism, and Excretion) profile for a potent phospholipase A2 inhibitor was predicted in silico, suggesting favorable systemic bioavailability and a good safety profile. nih.gov

| Compound Class | Predicted Activity | Key In Silico Method | Reference |

| Benzofuran–thiazolylhydrazone derivatives | Monoamine Oxidase (MAO) inhibition | Not specified | nih.gov |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) antagonism | Compound library screening | nih.gov |

| Thiazole derivative (Compound 7) | Phospholipase A2 inhibition | ADME profile prediction | nih.gov |

Mechanistic Insights from Computational Modeling

Computational modeling can provide valuable mechanistic insights into both chemical reactions and biological interactions.

In the synthesis of related compounds, such as 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, a reaction mechanism was proposed. mdpi.com The proposed pathway involves the initial formation of a thiourea (B124793) intermediate, followed by tautomerization and subsequent reaction with 2-bromoacetylbenzofuran, leading to the final product via cyclization and dehydration steps. mdpi.com

At the level of intermolecular interactions, computational modeling using electron density maps and Hirshfeld surface analysis has been used to rationalize the crystal packing of these molecules. mdpi.comresearchgate.net These studies provide a mechanistic understanding of how non-covalent interactions, such as C–H···π and π···π stacking, direct the formation of the crystal lattice. mdpi.com This information is crucial for understanding the solid-state properties of the compound.

Proposed Mechanisms of Biological Action

Enzyme Binding and Active Site Interactions

Research into compounds structurally similar to 4-Benzofuran-2-yl-thiazol-2-ylamine has revealed their potential as enzyme inhibitors. A notable area of investigation is their effect on urease, a key enzyme in certain pathological conditions.

Benzofuran-based thiazolidinone analogues have demonstrated significant inhibitory activity against the urease enzyme. nih.gov Molecular docking studies suggest that these compounds can bind effectively within the active site of the enzyme. The interactions are thought to involve the benzofuran (B130515) scaffold, which acts as a versatile framework for establishing crucial bonds with amino acid residues within the enzyme's active site. nih.gov The specific nature of these interactions, including hydrogen bonding and hydrophobic interactions, is critical for the inhibitory potential of these molecules. nih.gov

| Compound Type | Target Enzyme | Key Findings |

| Benzofuran-based thiazolidinone analogues | Urease | Demonstrated varying degrees of inhibitory activity, with some analogues showing significant potential. nih.gov |

It is important to note that while these findings are for thiazolidinone derivatives of benzofuran, the shared benzofuran-thiazole core suggests that this compound could exhibit similar enzyme inhibitory properties.

Interactions with Specific Molecular Targets or Receptors

The biological activity of this compound is also proposed to stem from its interaction with specific molecular targets that are crucial for the survival and proliferation of pathogens. Research on related benzofuran-triazine hybrids has pointed towards dihydrofolate reductase (DHFR) as a potential target. nih.gov

In-silico docking studies of these hybrid compounds have shown favorable interactions within the binding sites of DHFR. nih.gov This interaction is significant as DHFR plays a vital role in the synthesis of nucleic acids and amino acids, and its inhibition can disrupt essential cellular processes in bacteria. The binding is typically characterized by hydrogen bonds and hydrophobic interactions between the compound and the amino acid residues of the receptor. nih.gov

| Compound Type | Molecular Target | Significance of Interaction |

| Benzofuran-triazine hybrids | Dihydrofolate reductase (DHFR) | Inhibition of DHFR can disrupt essential bacterial metabolic pathways. nih.gov |

These findings on related hybrids suggest a plausible mechanism for the antimicrobial activity of this compound, warranting further investigation into its specific interactions with DHFR and other potential microbial targets.

Inhibition of Key Biological Pathways

The ability of this compound and its analogues to interfere with fundamental biological pathways is a cornerstone of their proposed therapeutic effects. A significant body of research points towards the inhibition of bacterial DNA synthesis as a key mechanism.

Thiazole (B1198619) derivatives have been identified as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds can effectively halt bacterial growth and lead to cell death. The mechanism of inhibition often involves binding to the ATP-binding site of the enzyme, preventing the conformational changes necessary for its function.

Furthermore, the general class of thiazolamine compounds, to which this compound belongs, has been noted for its potential antimicrobial, anti-inflammatory, and anticancer activities, suggesting a broader impact on various biological pathways.

| Compound Class | Inhibited Pathway | Mechanism of Inhibition |

| Thiazole derivatives | Bacterial DNA synthesis | Inhibition of DNA gyrase and topoisomerase IV. |

The collective evidence from studies on related compounds strongly suggests that this compound holds promise as a modulator of key biological pathways, particularly in the context of infectious diseases.

Future Directions and Research Gaps

Elucidation of Complete Molecular Pathways